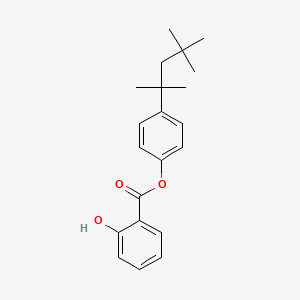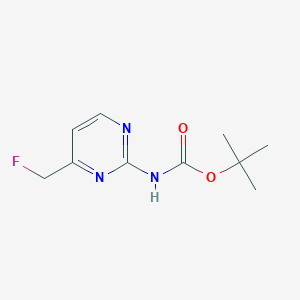
methyl 4-phenyloxane-4-carboxylate
概要
説明
methyl 4-phenyloxane-4-carboxylate is an organic compound with the molecular formula C13H16O3 It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom This compound is notable for its unique structure, which includes a phenyl group and a carboxylate ester functional group
準備方法
Synthetic Routes and Reaction Conditions
methyl 4-phenyloxane-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-phenyl-2H-pyran-4-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction.
Another method involves the use of tetrahydropyran and phenylmagnesium bromide in a Grignard reaction, followed by esterification with methanol. This method requires careful control of reaction conditions, including temperature and solvent choice, to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of methyl 4-phenyl-tetrahydro-2H-pyran-4-carboxylate may involve continuous flow reactors to optimize reaction efficiency and scalability. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process. The reaction mixture is typically purified through distillation or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
methyl 4-phenyloxane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of 4-phenyl-2H-pyran-4-carboxylic acid.
Reduction: Formation of 4-phenyl-tetrahydro-2H-pyran-4-methanol.
Substitution: Formation of nitro or halogenated derivatives of the phenyl group.
科学的研究の応用
methyl 4-phenyloxane-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of methyl 4-phenyl-tetrahydro-2H-pyran-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The phenyl group can engage in π-π interactions with aromatic amino acids in proteins, while the ester group can undergo hydrolysis to release active metabolites. The exact molecular targets and pathways involved vary based on the specific context of its use.
類似化合物との比較
methyl 4-phenyloxane-4-carboxylate can be compared with other similar compounds, such as:
Methyl tetrahydro-2H-pyran-4-carboxylate: Lacks the phenyl group, resulting in different chemical reactivity and applications.
Phenyl tetrahydro-2H-pyran-4-carboxylate: Similar structure but without the methyl ester group, affecting its solubility and reactivity.
Tetrahydropyran derivatives: Various derivatives with different substituents on the pyran ring, leading to diverse chemical and biological properties.
特性
分子式 |
C13H16O3 |
|---|---|
分子量 |
220.26 g/mol |
IUPAC名 |
methyl 4-phenyloxane-4-carboxylate |
InChI |
InChI=1S/C13H16O3/c1-15-12(14)13(7-9-16-10-8-13)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |
InChIキー |
ZQLFNVJSDOXKDY-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1(CCOCC1)C2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
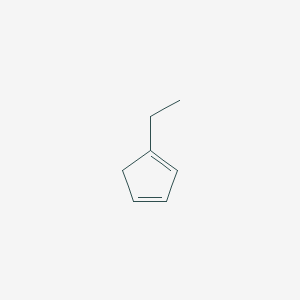


![3-Methylthieno[3,2-b]pyridine-2-carbaldehyde](/img/structure/B8645518.png)
![5-Methoxy-6-[1-(4-methoxyphenyl)ethyl]-1,3-benzodioxole](/img/structure/B8645525.png)
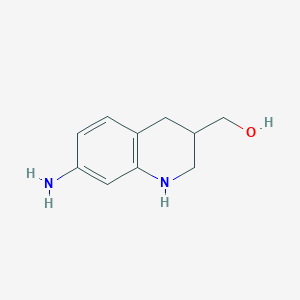
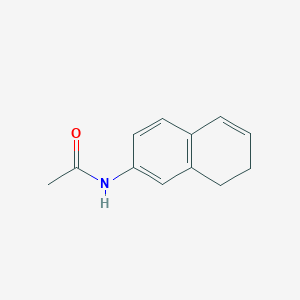
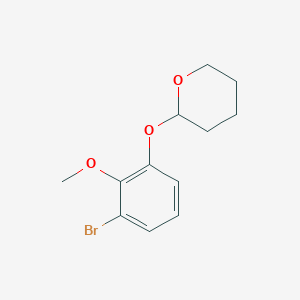
![Tert-butyl {[2-(trimethylsilyl-1-ethynyl)-6-methylpyridin-3-yl]oxy}acetate](/img/structure/B8645546.png)
![2-Chloro-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde](/img/structure/B8645549.png)
